Siomycin
Overview
Description
Synthesis Analysis
The total synthesis of siomycin A has been a significant achievement, highlighting the complex nature of its chemical structure. Notably, the synthesis features a one-pot cyclization–elongation of strategic intermediates and late-stage formations of thiazoline and dehydroamino acid moieties (Mori et al., 2007). Furthermore, the completion of siomycin A's total synthesis was achieved by incorporating five synthetic segments, demonstrating the intricate steps required to synthesize this peptide antibiotic (Mori et al., 2008).
Molecular Structure Analysis
The molecular structure of siomycin A has been detailed through various spectroscopic techniques. One study provided 1H NMR spectral evidence, offering insights into the structure and conformation of siomycin A in solution (Tori et al., 1979). This detailed analysis reveals the complex nature of siomycin A's molecular structure.
Chemical Reactions and Properties
Siomycin interacts with ribosomes, affecting protein biosynthesis. Its inhibitory action is due to its interaction with ribosomes, specifically preventing the synthesis of polyphenylalanine by ribosomal subunits (Tanaka et al., 1970). This interaction underscores the biochemical mechanisms through which siomycin exerts its antibiotic effects.
Physical Properties Analysis
The physicochemical properties of siomycins A, B, and C have been characterized, revealing similarities among the three antibiotics. These studies have shown that siomycin B is derived from siomycin A during storage, whereas siomycin C is a natural product of Streptomyces sioyaensis (Ebata et al., 1969). Understanding these properties is crucial for the development and storage of siomycin-based antibiotics.
Chemical Properties Analysis
The synthesis of siomycin A's segments illustrates the chemical complexity of this antibiotic. The construction of practical segments for its total synthesis, including the dehydropiperidine and pentapeptide segments, demonstrates the elaborate chemical reactions involved in producing siomycin A (Mori et al., 2008). These studies highlight the antibiotic's intricate chemical properties and the challenges in synthesizing such compounds.
Scientific Research Applications
Siomycin inhibits the binding of aminoacyl-tRNA and factor G to ribosomes, affecting protein synthesis in bacteria (Modolell et al., 1971).
It is a sulfur-containing peptide antibiotic with high activity against gram-positive bacteria, including Mycobacterium tuberculosis and resistant strains of Staphylococcus (Wakisaka et al., 1973).
Siomycin A shows antitumor effects in vitro on various cell lines, inhibiting the proliferation of human tumor cell lines and inducing apoptosis (Wang et al., 2019).
It exhibits immunosuppressive properties against B-cells and T-cells, suggesting potential for treating antibody-mediated diseases (Ueno et al., 2004).
Siomycin inhibits protein biosynthesis in Escherichia coli by interacting with ribosomes (Tanaka et al., 1970).
The compound consists of major and minor components (A, B, and C), with siomycin B derived from A during storage, and C being a natural product of Streptomyces sioyaensis (Ebata et al., 1969).
The total synthesis of siomycin A, a representative of the thiostrepton family of peptide antibiotics, has been achieved (Mori et al., 2007).
Siomycin's resistance mechanism in actinomycetes producing it involves RNA-pentose methylases, which methylate 23S ribosomal RNA, rendering ribosomes resistant to these antibiotics (Thompson & Cundliffe, 1980).
Siomycin A inhibits the oncogenic transcription factor FoxM1, reducing its transcriptional activity, protein, and mRNA abundance, and consequently repressing downstream target genes (Radhakrishnan et al., 2006).
Siomycin A targets brain tumor stem cells partially through a MELK-mediated pathway, suggesting its potential in glioblastoma multiforme treatment (Nakano et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVOKPQHFBYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H81N19O18S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sporangiomycin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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